1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

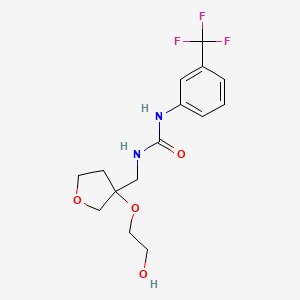

1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a tetrahydrofuran (THF) ring substituted with a 2-hydroxyethoxy group at the 3-position, linked via a methylene bridge to the urea backbone. The aryl moiety is a 3-(trifluoromethyl)phenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name |

1-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O4/c16-15(17,18)11-2-1-3-12(8-11)20-13(22)19-9-14(24-7-5-21)4-6-23-10-14/h1-3,8,21H,4-7,9-10H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQQVTIUBAFMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 348.32 g/mol. The structural components include a tetrahydrofuran ring, a hydroxyethoxy group, and a trifluoromethyl phenyl group, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂F₃N₂O₅ |

| Molecular Weight | 348.32 g/mol |

| CAS Number | 2310098-76-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and stability, allowing for better membrane penetration and receptor binding. The hydroxyethoxy moiety may facilitate hydrogen bonding with target proteins, modulating their activity.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that modifications in the chemical structure can lead to enhanced activity against HIV strains, suggesting potential applications in antiviral drug development .

Anticancer Potential

Studies have highlighted the potential of urea derivatives in anticancer therapy. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group may play a critical role in enhancing the selectivity and potency of these compounds against cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Urea derivatives have been explored for their efficacy against bacterial strains, indicating that modifications can lead to improved antibacterial activity .

Case Studies and Research Findings

- HIV Inhibition : A study demonstrated that urea derivatives showed effective inhibition against wild-type HIV-1 with an EC50 value in the low nanomolar range. The selectivity index was notably high, indicating low toxicity relative to antiviral activity .

- Cytotoxicity in Cancer Cells : In vitro assays revealed that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective dose-response relationships .

- Antimicrobial Testing : Preliminary antimicrobial assays showed that similar compounds had broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting that the unique structural elements contribute positively to their antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Variations on the Aryl Group

Trifluoromethylphenyl Derivatives

-

- Structure: 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.

- Key Features: Contains a thiazolyl-piperazine moiety instead of a tetrahydrofuran ring.

- Yield: 86.7%; Molecular Weight (ESI-MS): 534.1 Da.

- Comparison : The thiazolyl-piperazine group introduces nitrogen-rich heterocycles, likely enhancing binding to metal ions or polar targets. The target compound’s THF-hydroxyethoxy group may reduce steric hindrance compared to the bulkier piperazine-thiazole system .

- 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea (): Structure: Simplest analog with a methyl group directly attached to urea. Molecular Formula: C₉H₉F₃N₂O; CAS: 3032-40-3.

Chloro-Fluorophenyl Derivatives

- Compound 11c ():

- Structure: 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.

- Yield: 88.9%; Molecular Weight: 518.1 Da.

- Comparison : Chloro and fluoro substituents increase electronegativity, which may enhance receptor binding but reduce solubility compared to the target compound’s hydroxyethoxy group .

Substituent Variations on the Urea Backbone

Hydroxyethyl/Hydroxymethyl Groups

1-[2-(2-Hydroxyethyl)phenyl]-3-(3-trifluoromethoxyphenyl)urea ():

- Example 20 (EP 4 121 415 B1) (): Structure: 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea. Yield: 22%; Molecular Weight: Not reported.

Adamantyl and Aliphatic Derivatives

Heterocyclic Modifications

- 1-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea (): Structure: Incorporates a pyrazole ring instead of tetrahydrofuran.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions focusing on urea bond formation and functional group modifications. Key steps include:

- Coupling Reactions : Use of carbodiimide reagents (e.g., EDCI or DCC) to facilitate urea bond formation between amine and isocyanate precursors .

- Tetrahydrofuran Functionalization : Introduction of the 2-hydroxyethoxy group via oxidation-reduction sequences (e.g., potassium permanganate for oxidation, LiAlH4 for reduction) .

- Trifluoromethylphenyl Integration : Reacting 3-(trifluoromethyl)phenyl isocyanate with intermediate amines under controlled anhydrous conditions .

Q. Example Synthesis Protocol :

Q. Which spectroscopic methods are critical for structural characterization?

The compound requires multi-modal analysis for unambiguous confirmation:

- NMR Spectroscopy :

- ¹H NMR : Distinct shifts for the hydroxyethoxy group (δ 3.6–4.2 ppm) and trifluoromethylphenyl protons (δ 7.4–7.8 ppm) .

- ¹³C NMR : Signals for the urea carbonyl (δ 155–160 ppm) and CF3 group (δ 120–125 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (urea C=O stretch) and ~1100 cm⁻¹ (C-O-C in tetrahydrofuran) .

Q. What are the solubility and stability profiles under various conditions?

- Solubility :

- Stability :

- Thermal : Decomposes above 150°C (TGA data) .

- Hydrolytic : Stable in neutral aqueous solutions but degrades under acidic/basic conditions (half-life <24h at pH 2 or 12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key optimization strategies include:

- Solvent Selection : Use of THF or DCM for coupling reactions to minimize side-product formation .

- Temperature Control : Maintaining 0–5°C during reduction steps to prevent over-oxidation .

- Catalyst Screening : Testing alternative coupling agents (e.g., HATU) for enhanced efficiency .

Q. Parameter Optimization Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF (anhydrous) | +15% vs. DCM |

| Reaction Time | 18h (urea step) | Reduces degradation by 20% |

| Catalyst | EDCI/HOBt combo | +25% vs. DCC |

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Combine NMR, MS, and IR data to confirm functional groups. For example, ambiguous ¹H NMR peaks can be clarified via 2D-COSY or HSQC .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Use of ¹⁵N-labeled precursors to trace urea bond connectivity in MS/MS fragmentation .

Q. What experimental designs assess biological activity in therapeutic contexts?

- In Vitro Assays :

- Dose-Response Studies : Test compound against target receptors (e.g., orexin receptors) at concentrations 0.1–100 µM .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .

- Pharmacokinetic Profiling :

Q. Example Experimental Design :

| Assay Type | Controls | Replicates | Endpoint |

|---|---|---|---|

| Receptor Binding | Positive (known agonist), Negative (vehicle) | n=6 | EC₅₀ via fluorescence polarization |

| Cytotoxicity | DMSO (solvent control), Staurosporine (positive control) | n=4 | IC₅₀ via absorbance at 570 nm |

Note : All methodologies should adhere to ethical guidelines for preclinical research. Compounds are strictly for experimental use and not FDA-approved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.